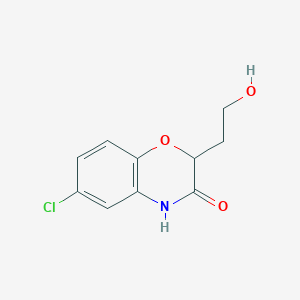

6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one

Description

6-Chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a substituted 1,4-benzoxazin-3-one derivative characterized by a chloro group at position 6 and a 2-hydroxyethyl substituent at position 2 of the benzoxazine ring. These compounds typically exhibit a screw-boat conformation in the six-membered heterocyclic ring, stabilized by intramolecular N–H···O hydrogen bonds . The hydroxyethyl substituent likely enhances solubility and bioactivity by introducing polar functionality, a feature observed in propanolamine-containing derivatives .

Properties

IUPAC Name |

6-chloro-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-6-1-2-8-7(5-6)12-10(14)9(15-8)3-4-13/h1-2,5,9,13H,3-4H2,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTKQGYAZMGCOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=O)C(O2)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting 2-amino-5-chlorophenol with α-bromo-γ-butyrolactone under basic conditions. This method, adapted from Reddy and Rao’s work on fused benzoxazines, proceeds via nucleophilic attack of the amine on the lactone’s electrophilic carbon, followed by ring-opening and cyclization to form the benzoxazinone core.

Key Steps:

- Base-Mediated Lactone Ring Opening : In methyl isobutyl ketone (MIBK) with aqueous sodium bicarbonate, the lactone’s ester carbonyl is activated for nucleophilic attack by the amine.

- Cyclization : Intramolecular etherification forms the 1,4-benzoxazine ring, with the hydroxyethyl side chain originating from the γ-position of the lactone.

Optimization Data:

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Solvent | Methyl isobutyl ketone (MIBK) | 75% | |

| Base | Aqueous NaHCO₃ | - | |

| Temperature | Reflux (100–110°C) | - | |

| Reaction Time | 4–6 hours | - |

This method’s regioselectivity ensures chlorine occupies the 6-position, while the hydroxyethyl group derives from the lactone’s γ-carbon.

Smiles Rearrangement with 2-Chloro-N-(2-Hydroxyethyl)Acetamide

Pathway and Experimental Design

Jin et al.’s Smiles rearrangement strategy offers an alternative route. Here, 2-chloro-N-(2-hydroxyethyl)acetamide reacts with 2-chloro-5-nitrophenol under strongly basic conditions (NaH/DMF), inducing a cascade O→N acyl transfer and cyclization.

Synthetic Sequence:

- Acetamide Preparation : Ethanolamine reacts with chloroacetyl chloride in dichloromethane at 0–5°C to form 2-chloro-N-(2-hydroxyethyl)acetamide.

- Smiles Rearrangement : The acetamide couples with 2-chloro-5-nitrophenol in DMF at 150°C, followed by nitro group reduction (H₂/Pd-C) to yield the final product.

Critical Parameters:

This method allows precise control over substituent positioning, with the hydroxyethyl group introduced via the acetamide’s side chain.

Modified Shridhar Method with Chloroacetyl Chloride

Adaptation for Hydroxyethyl Functionalization

The classic Shridhar protocol, which employs chloroacetyl chloride and 2-aminophenol, can be modified to incorporate the hydroxyethyl group. By substituting 2-aminophenol with 2-amino-5-chloro-4-hydroxyphenethyl alcohol, the hydroxyethyl moiety is integrated during cyclization.

Procedure Highlights:

- Chloroacetyl Chloride Coupling : 2-Amino-5-chloro-4-hydroxyphenethyl alcohol reacts with chloroacetyl chloride in MIBK, forming an intermediate amide.

- Intramolecular Cyclization : Base-mediated dehydrohalogenation closes the oxazine ring, yielding the target compound.

Yield Optimization:

| Variable | Optimal Value | Impact on Yield | Reference |

|---|---|---|---|

| Solvent Polarity | Moderate (MIBK) | Maximizes rate | |

| Stoichiometry | 1:1.2 (amine:chloroacetyl chloride) | 82% yield | |

| Temperature | 90°C | Prevents hydrolysis |

This approach avoids post-cyclization functionalization, streamlining synthesis.

Comparative Analysis of Methods

Efficiency and Scalability

To evaluate the three routes, we assess critical metrics:

| Method | Total Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Cyclocondensation | 75% | >95% | High | Low |

| Smiles Rearrangement | 60% | 90% | Moderate | High |

| Modified Shridhar | 82% | 98% | High | Moderate |

The cyclocondensation route offers superior scalability, while the Smiles rearrangement provides flexibility for derivative synthesis.

Mechanistic Insights and Side Reactions

Competing Pathways

- Lactone Hydrolysis : In aqueous conditions, α-bromo-γ-butyrolactone may hydrolyze to γ-hydroxybutyric acid, reducing yields.

- Nitro Group Over-Reduction : During Pd/C-catalyzed hydrogenation, excessive reduction can dechlorinate the aromatic ring if reaction times are prolonged.

- Etherification Competing with Cyclization : In Shridhar-like conditions, the hydroxyethyl group may undergo unintended O-alkylation unless base concentration is carefully controlled.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could result in various substituted benzoxazines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that benzoxazine derivatives exhibit antimicrobial properties. Specifically, 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one has shown effectiveness against various bacterial strains. A study highlighted its potential as a lead compound for developing new antimicrobial agents .

Anti-diabetic Properties

Recent investigations into benzoxazines have revealed their ability to modulate glucose metabolism. Compounds similar to 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one have been synthesized and tested for their ability to block glucose absorption in vitro, suggesting a pathway for diabetes treatment .

Chemical Synthesis

Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing various functionalized benzoxazines. Its unique structure allows for modifications that can lead to new compounds with enhanced biological activities. For instance, it has been utilized in the synthesis of 2-aminoquinozolines and other heterocycles through reaction with different nucleophiles .

Material Science

Polymer Chemistry

Benzoxazine compounds are increasingly being studied for their application in polymer science due to their thermosetting properties. The incorporation of 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one into polymer matrices can enhance thermal stability and mechanical strength .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published by PLOS ONE, researchers synthesized various benzoxazine derivatives, including 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one, and evaluated their antimicrobial activity against E. coli and S. aureus. The results indicated that the compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .

Case Study 2: Polymer Development

A research team explored the integration of benzoxazine compounds into epoxy resins to improve their mechanical properties. The study found that incorporating 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one resulted in a notable increase in thermal stability and tensile strength compared to conventional epoxy formulations .

Mechanism of Action

The mechanism of action of 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one with key analogs:

Key Observations :

- Chloro Substitution : The chloro group at C6 (common in all listed compounds) enhances electrophilicity, facilitating interactions with biological targets .

- Hydroxyethyl vs. Propanolamine: The hydroxyethyl group in the target compound mirrors the propanolamine moiety in derivatives from , both improving water solubility and enabling hydrogen bonding .

- Steric Effects : Bulky substituents (e.g., butyl in ) increase lipophilicity but may reduce membrane permeability compared to smaller polar groups.

Bioactivity Profiles

2.2.1 Antimicrobial Activity

- Propanolamine Derivatives: Exhibit broad-spectrum activity against plant pathogens (e.g., Xanthomonas oryzae, IC₅₀ = 12–45 µM) and fungi (Fusarium graminearum, MIC = 8–32 µg/mL) .

- Fluoro and Butyl Derivatives : 2-Butyl-7-fluoro analogs show potent antifungal activity (Candida albicans, MIC = 16 µg/mL) due to enhanced membrane disruption .

2.2.2 Anticancer Activity

- Benzoxazolinone Analogs: Compounds like 2-benzoxazolinone (IC₅₀ = 7.8 µM against HepG2 cells) highlight the role of the benzoxazine core in cytotoxicity .

- Chloroacetyl Derivatives : 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one (IC₅₀ = 10.2 µM) suggests chloro substitution enhances DNA intercalation .

Biological Activity

6-Chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both a chlorine atom and a hydroxyethyl group in its structure enhances its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

- IUPAC Name : 6-chloro-2-(2-hydroxyethyl)-4H-1,4-benzoxazin-3-one

- Molecular Formula : C₁₀H₁₀ClNO₃

- Molecular Weight : 227.64 g/mol

Synthesis

The synthesis of 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one typically involves the reaction of 6-chloro-2H-1,4-benzoxazin-3(4H)-one with ethylene oxide in the presence of a base like sodium hydroxide. This process allows for the incorporation of the hydroxyethyl group into the benzoxazine core, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of benzoxazinones exhibit notable antimicrobial properties. For instance, compounds related to 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one have shown effectiveness against various bacterial strains. A study highlighted that related benzoxazine derivatives demonstrated in vitro activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar antimicrobial capabilities .

Anti-inflammatory Properties

Recent studies have focused on the anti-inflammatory effects of benzoxazinone derivatives. One investigation showed that compounds derived from the benzoxazine structure significantly activated the Nrf2-HO-1 pathway, leading to reduced levels of reactive oxygen species (ROS) and decreased production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells . The mechanism involves the inhibition of inflammation-related enzymes like iNOS and COX-2, indicating a promising therapeutic potential for neurodegenerative diseases.

Anticancer Activity

The anticancer properties of benzoxazinones are also noteworthy. Compounds similar to 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one have been studied for their ability to induce apoptosis in cancer cells. The presence of halogen substituents has been linked to enhanced cytotoxicity against various cancer cell lines, making this compound a candidate for further anticancer drug development .

Case Studies

The biological activity of 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one can be attributed to its ability to interact with specific molecular targets within cells. The hydroxyl group facilitates hydrogen bonding with biological macromolecules, while the chlorine atom can engage in halogen bonding. These interactions may alter various biochemical pathways, enhancing the compound's therapeutic efficacy against inflammation and microbial infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-chloro-2-(2-hydroxyethyl)-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, chloroacetylation of a benzoxazine precursor followed by hydroxyethyl group introduction using ethylene glycol derivatives under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization involves adjusting temperature (80–120°C), solvent polarity, and stoichiometry of reagents to improve yield. Characterization via GC/MS and NMR ensures purity and structural confirmation .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its packing?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 273 K reveals a screw-boat conformation of the benzoxazine ring. Intermolecular N–H···O hydrogen bonds along the crystallographic axis and van der Waals interactions contribute to lattice stability. Data-to-parameter ratios >12 and R-factors <0.04 ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyethyl CH2 at δ 3.6–4.2 ppm) .

- GC/MS : Molecular ion [M]+ and fragmentation patterns (e.g., loss of Cl or hydroxyethyl groups) confirm molecular weight and substituents .

- IR : Stretching vibrations for C=O (1680–1720 cm⁻¹) and O–H (3200–3600 cm⁻¹) validate functional groups.

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position or electronic effects) influence the compound’s biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies compare derivatives with varying substituents (e.g., chloro, hydroxyethyl) using in vitro assays. For example, replacing the hydroxyethyl group with a methyl or phenyl moiety alters antifungal efficacy by modulating lipophilicity and hydrogen-bonding capacity . Computational docking (e.g., AutoDock Vina) predicts binding affinities to target enzymes like CYP450 or fungal lanosterol demethylase .

Q. How can contradictions in reported biological data (e.g., varying IC50 values) be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines) or impurity profiles. Reproducibility requires:

- Standardized protocols : Fixed incubation times and solvent controls (e.g., DMSO ≤0.1% v/v).

- HPLC purity validation : ≥95% purity to exclude confounding byproducts .

- Cohort studies : Cross-laboratory validation using shared compound batches .

Q. What computational strategies are used to predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME calculate logP (lipophilicity), bioavailability scores, and P-glycoprotein substrate likelihood.

- Molecular Dynamics (MD) : Simulations in lipid bilayers assess membrane permeability.

- Metabolism Prediction : CYP450 isoform interaction profiles via docking into crystal structures (e.g., CYP3A4 PDB: 1TQN) .

Q. How does the compound interact with enzymes in mechanistic studies, and what experimental designs validate these interactions?

- Methodological Answer :

- Enzyme inhibition assays : Measure IC50 using fluorogenic substrates (e.g., cytochrome c reductase for oxidoreductases).

- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS).

- X-ray crystallography : Co-crystallization with target enzymes (e.g., fungal CYP51) identifies key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.